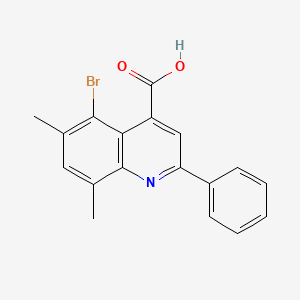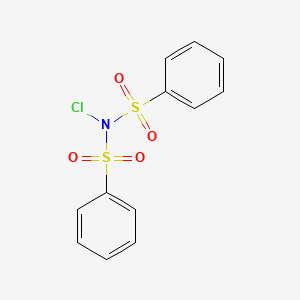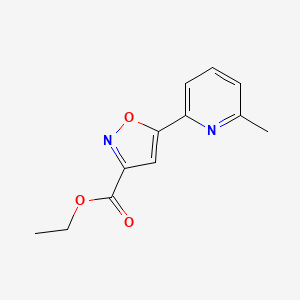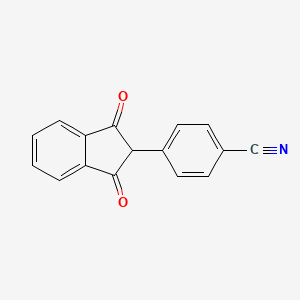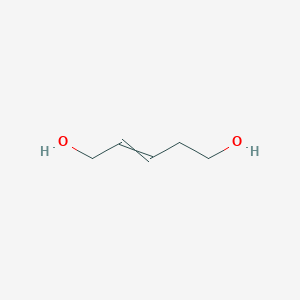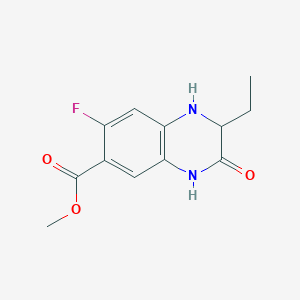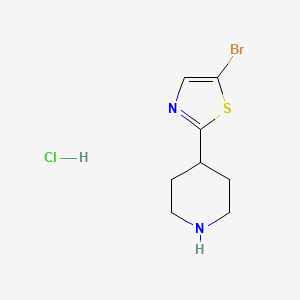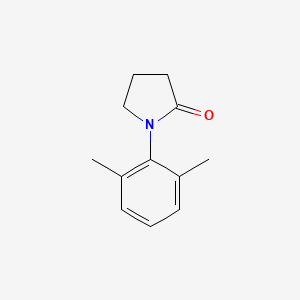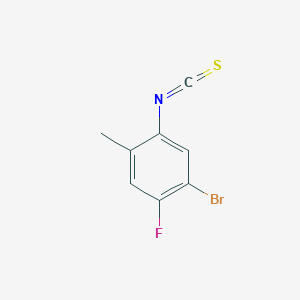
5-Bromo-4-fluoro-2-methylphenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-fluoro-2-methylphenylisothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with an isothiocyanate functional group
Vorbereitungsmethoden
The synthesis of 5-Bromo-4-fluoro-2-methylphenylisothiocyanate typically involves the reaction of 5-Bromo-4-fluoro-2-methylaniline with thiophosgene. The reaction conditions generally include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent the decomposition of the isothiocyanate group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
5-Bromo-4-fluoro-2-methylphenylisothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromine and fluorine substituents on the phenyl ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, catalysts like palladium, and solvents like tetrahydrofuran. The major products formed depend on the specific reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-fluoro-2-methylphenylisothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing various functionalized aromatic compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the formation of thiourea linkages. This modification can help in studying protein functions and interactions.
Medicine: In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design. The isothiocyanate group is known for its ability to form covalent bonds with biological targets, making it useful in developing enzyme inhibitors and anticancer agents.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-fluoro-2-methylphenylisothiocyanate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to the formation of stable thiourea, carbamate, and dithiocarbamate linkages. This covalent modification can inhibit enzyme activity, alter protein function, and disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-4-fluoro-2-methylphenylisothiocyanate can be compared with other similar compounds, such as:
5-Bromo-4-fluoro-2-methylaniline: This compound lacks the isothiocyanate group and is primarily used as an intermediate in organic synthesis.
4-Fluoro-2-methylphenylisothiocyanate: This compound lacks the bromine substituent and may have different reactivity and applications.
5-Bromo-2-methylphenylisothiocyanate: This compound lacks the fluorine substituent and may exhibit different chemical and biological properties.
Eigenschaften
Molekularformel |
C8H5BrFNS |
|---|---|
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
1-bromo-2-fluoro-5-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H5BrFNS/c1-5-2-7(10)6(9)3-8(5)11-4-12/h2-3H,1H3 |
InChI-Schlüssel |
BDQDTPRQPDBKKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=C=S)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


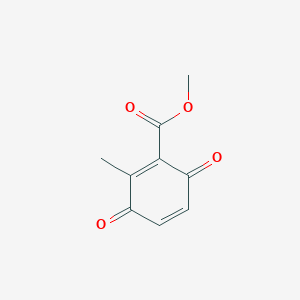
![Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13692044.png)
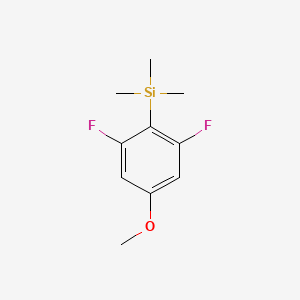
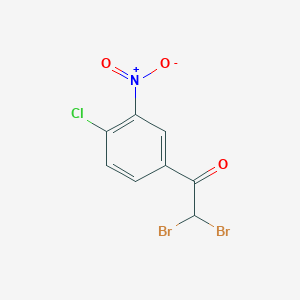
![2-Amino-6-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13692060.png)
